Superior Dynamic Range and Inhibitor Detection vs. 4β-Hydroxycholesterol
1β-OH-DCA demonstrates a bidirectional response to CYP3A modulation, detecting both induction and inhibition, whereas the comparator 4β-hydroxycholesterol (4β-HC) is limited to identifying CYP3A inducers only [1]. In a clinical DDI study, total 1β-OH DCA plasma exposure increased 6.8- to 10.3-fold following rifampin (CYP3A inducer) and decreased by 81–85% following itraconazole (strong CYP3A inhibitor) [1]. 4β-HC, due to its long half-life (~17 days) and narrow dynamic range, shows negligible response to CYP3A inhibition [2].
| Evidence Dimension | Biomarker response to CYP3A modulation (plasma) |
|---|---|
| Target Compound Data | 6.8–10.3-fold increase with rifampin; 81–85% decrease with itraconazole |
| Comparator Or Baseline | 4β-Hydroxycholesterol (4β-HC): detectable response to induction only; minimal/no response to inhibition |
| Quantified Difference | 1β-OH DCA detects both induction and inhibition; 4β-HC detects only induction (practical dynamic range advantage) |
| Conditions | Human plasma, clinical DDI study with rifampin 600 mg QD (induction) and itraconazole 200 mg QD (inhibition) |
Why This Matters
Procurement of 1β-OH-DCA enables comprehensive CYP3A phenotyping for both inhibitor and inducer DDI studies, a capability 4β-HC lacks.
- [1] Xue, Y., et al. (2024). 1β-Hydroxydeoxycholic Acid as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug–Drug Interaction Potential. Drug Metabolism and Disposition. View Source
- [2] Chen, Y., et al. (2025). 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor. Drug Metabolism and Disposition, 53(9), 100141. View Source
